2-Benzyloxy-6-fluorobenzonitrile
CAS No.: 94088-45-6
Cat. No.: VC2007931
Molecular Formula: C14H10FNO
Molecular Weight: 227.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94088-45-6 |
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Molecular Formula | C14H10FNO |
Molecular Weight | 227.23 g/mol |
IUPAC Name | 2-fluoro-6-phenylmethoxybenzonitrile |
Standard InChI | InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2 |
Standard InChI Key | ITKHCBLEEGSDOF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N |
Introduction
Chemical Identity and Structure
2-Benzyloxy-6-fluorobenzonitrile (CAS: 94088-45-6) is a structurally distinct compound characterized by a benzonitrile core with a fluorine substituent at position 6 and a benzyloxy group at position 2. The compound's molecular formula is C14H10FNO with a molecular weight of 227.23 g/mol . The structure features a nitrile group (-CN) that contributes to its chemical reactivity and potential for further functionalization.
The compound is known by several synonyms in scientific literature and commercial databases:
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2-(Benzyloxy)-6-fluorobenzonitrile
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6-Benzyloxy-2-fluorobenzonitrile
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2-Fluoro-6-phenylmethoxybenzonitrile
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2-Fluoro-6-benzyloxybenzonitrile
Structural Characteristics
The compound's structure comprises three key components: a benzonitrile core, a fluorine atom at position 6, and a benzyloxy group at position 2. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity patterns. The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack .
Physical and Chemical Properties
2-Benzyloxy-6-fluorobenzonitrile exhibits specific physical and chemical properties that are important for its handling, storage, and application in chemical synthesis. Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of 2-Benzyloxy-6-fluorobenzonitrile
The compound exhibits limited water solubility due to its hydrophobic nature, as indicated by its LogP value of 3.42 . This property influences its absorption, distribution, and potential biological activity in physiological systems.
Synthesis Methods
Several synthetic approaches have been reported for the preparation of 2-Benzyloxy-6-fluorobenzonitrile, with the most common methods involving nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution
A common synthetic route involves the reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a suitable base. This method utilizes the nucleophilic substitution of one of the fluorine atoms by the benzyloxy group .
The general procedure typically involves:
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Reaction of 2,6-difluorobenzonitrile with benzyl alcohol
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Using a base such as potassium carbonate or sodium hydride
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Employing a polar aprotic solvent like DMF or acetonitrile
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Heating the reaction mixture to facilitate substitution
Alternative Synthetic Approaches
An alternative approach involves the conversion of appropriately substituted benzaldehyde derivatives to benzonitriles. This multi-step synthesis includes:
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Benzylation of hydroxybenzaldehydes
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Conversion of the aldehyde group to a nitrile via oxime formation and dehydration
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Introduction of the fluorine atom through appropriate functionalization strategies
De Gruyter reports a synthetic procedure involving the borylation of bromo derivatives to produce phenylboronic acid esters, which can be further functionalized to obtain the target compound .
Applications and Uses
2-Benzyloxy-6-fluorobenzonitrile has found significant applications in pharmaceutical research and chemical synthesis.
Pharmaceutical Research
The compound serves as a valuable intermediate in the synthesis of antiviral agents, particularly those targeting HIV-1 reverse transcriptase. Research published in the Journal of Medicinal Chemistry highlights the importance of fluorinated benzonitrile derivatives in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Studies have demonstrated that compounds derived from 2-benzyloxy-6-fluorobenzonitrile exhibit potent inhibitory activity against HIV-1 reverse transcriptase, with some analogues showing activity in the picomolar range .
Building Block in Chemical Synthesis
Beyond its direct pharmaceutical applications, 2-Benzyloxy-6-fluorobenzonitrile serves as a versatile building block in the synthesis of more complex molecules. The presence of multiple functional groups (nitrile, fluorine, and benzyloxy) provides various sites for further chemical modifications .
Biological Activity
The biological significance of 2-Benzyloxy-6-fluorobenzonitrile lies primarily in its role as a precursor to compounds with potent antiviral activity.
Antiviral Properties
Derivatives of 2-Benzyloxy-6-fluorobenzonitrile have been investigated for their activity against HIV-1. Research by Samuele et al. (2014) demonstrates that compounds containing the 2-chloro-6-fluoro substitution pattern on the benzyl moiety exhibit exceptional potency against wild-type HIV-1 .
The study revealed that certain stereoisomers of these compounds display significant diastereo- and enantioselectivity in HIV-1 inhibition. Specifically, the highest antiviral activity correlates with the R absolute configuration at the stereogenic center of the C6-benzylic position .
Structure-Activity Relationships
Investigation of structure-activity relationships has revealed that:
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The simultaneous C5(methyl)/C6(methyl/ethyl) substitution in related compounds provides the highest broad-spectrum inhibitory activity against HIV-1
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The presence of the fluorine atom at position 6 significantly enhances the antiviral potency
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Stereochemistry plays a crucial role in determining biological activity
The compound is generally available in various quantities ranging from milligram to gram scale, with purities typically between 95% and 98%. Pricing varies significantly based on quantity, purity, and supplier .
Related Compounds and Derivatives
Several structurally related compounds and derivatives of 2-Benzyloxy-6-fluorobenzonitrile have been reported in the literature, often with modifications to the benzyloxy group or additional substituents on the benzene rings.
Structurally Related Compounds
Notable related compounds include:
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2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile (CAS: 175204-09-8) - Features a 4-methyl substituent on the benzyl group
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2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile - Contains a chlorine substituent on the benzyl group
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2,6-Difluorobenzonitrile - A precursor compound lacking the benzyloxy substituent
These structural analogues often exhibit similar chemical properties but may display different biological activities based on their specific substitution patterns.
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